N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide
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Overview
Description
N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound contains a pyrazine ring substituted with a bromine atom at the 5-position and a benzenesulfonamide moiety substituted with a chlorine atom at the 3-position. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide typically involves the reaction of 5-bromopyrazine-2-amine with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound is used in chemical biology research to investigate cellular pathways and molecular mechanisms.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate cellular pathways by interacting with signaling proteins or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
- 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea
Uniqueness
N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the molecule allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Biological Activity
N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide, also referred to as BPU , is a compound that has garnered attention for its potential anticancer properties. This article explores the biological activity of BPU, focusing on its mechanisms of action, efficacy in various cancer cell lines, and computational studies that support its therapeutic potential.
Chemical Structure and Properties
The compound BPU is characterized by a unique molecular structure that combines a bromopyrazine moiety with a chlorobenzenesulfonamide group. This structural combination is believed to enhance its biological activity, particularly against cancer cells.
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Anticancer Activity : BPU has been shown to inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia) cells. The IC50 values for these cell lines demonstrate significant cytotoxicity:
- MCF-7 : IC50 = 8.47 µM
- HeLa : IC50 = 9.22 µM
- Jurkat : IC50 = 4.64 µM
- Cell Cycle Arrest : Flow cytometry analysis revealed that BPU effectively induces cell cycle arrest in the sub-G1 phase, suggesting that it may promote apoptosis in cancer cells .
- Antiangiogenic Properties : In vivo studies using the shell-less chick chorioallantoic membrane (CAM) assay demonstrated that BPU significantly inhibits angiogenesis, which is crucial for tumor growth and metastasis .
- Enzyme Inhibition : Computational docking studies indicated that BPU binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), enzymes involved in tumor progression and metastasis. The binding energies were calculated at -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting strong interactions compared to existing anticancer drugs .
In Vitro Studies
The following table summarizes the cytotoxic effects of BPU on various cancer cell lines:
Cell Line | IC50 (µM) | Viability at 5 µM (%) | Viability at 10 µM (%) | Viability at 20 µM (%) |
---|---|---|---|---|
MCF-7 | 8.47 | 58.48 | 45.22 | 21.24 |
HeLa | 9.22 | 62.67 | 46.77 | 29.33 |
Jurkat | 4.64 | 54.58 | 40.11 | 24.72 |
The data indicates that BPU exhibits significant growth inhibition across all tested cell lines, with Jurkat cells showing the highest sensitivity to treatment.
Case Studies
In a recent study focused on the optimization of pyrazine derivatives for anticancer activity, BPU was highlighted for its promising results in inhibiting tumor growth through multiple pathways, including apoptosis induction and angiogenesis inhibition . The findings suggest that further research could lead to the development of more potent derivatives with improved therapeutic profiles.
Properties
Molecular Formula |
C10H7BrClN3O2S |
---|---|
Molecular Weight |
348.60 g/mol |
IUPAC Name |
N-(5-bromopyrazin-2-yl)-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H7BrClN3O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-2-7(12)4-8/h1-6H,(H,14,15) |
InChI Key |
SDZFDTPFMFVWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CN=C(C=N2)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.